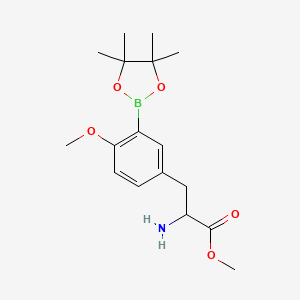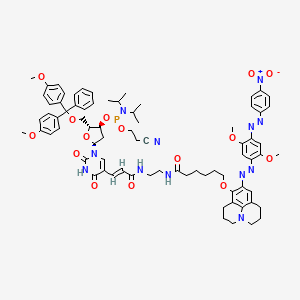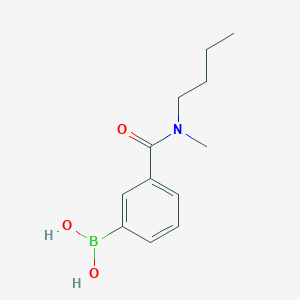
3-(Butyl(Methyl)carbamoyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Butyl(Methyl)carbamoyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a butyl(methyl)carbamoyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butyl(Methyl)carbamoyl)phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: This can be achieved by reacting phenylmagnesium bromide with trimethyl borate to form the ester, which is then hydrolyzed to yield phenylboronic acid.
Introduction of the Butyl(Methyl)carbamoyl Group: The phenylboronic acid is then subjected to a reaction with butyl isocyanate and methylamine under controlled conditions to introduce the butyl(methyl)carbamoyl group.
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions, where the boronic acid is synthesized in situ and then reacted with various electrophiles to form the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Butyl(Methyl)carbamoyl)phenylboronic acid can undergo several types of chemical reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbamoyl group can be reduced to form the corresponding amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Biaryl compounds.
Aplicaciones Científicas De Investigación
3-(Butyl(Methyl)carbamoyl)phenylboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Butyl(Methyl)carbamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensing technologies. The boronic acid group interacts with the active sites of enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler analog with a phenyl ring and boronic acid group.
3-(Methylcarbamoyl)phenylboronic Acid: Similar structure but with a methylcarbamoyl group instead of butyl(methyl)carbamoyl.
m-Tolylboronic Acid: Contains a methyl group on the phenyl ring instead of the carbamoyl group.
Uniqueness
3-(Butyl(Methyl)carbamoyl)phenylboronic acid is unique due to the presence of the butyl(methyl)carbamoyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This makes it particularly useful in specialized applications where specific interactions with biological targets or unique reactivity patterns are required.
Propiedades
Fórmula molecular |
C12H18BNO3 |
|---|---|
Peso molecular |
235.09 g/mol |
Nombre IUPAC |
[3-[butyl(methyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO3/c1-3-4-8-14(2)12(15)10-6-5-7-11(9-10)13(16)17/h5-7,9,16-17H,3-4,8H2,1-2H3 |
Clave InChI |
QFNMQOOIZQITQI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C(=O)N(C)CCCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine](/img/structure/B13407139.png)
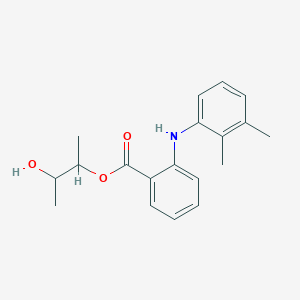

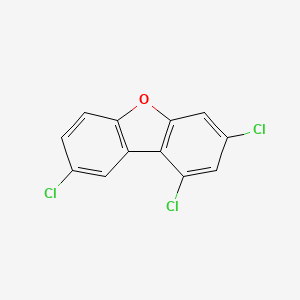
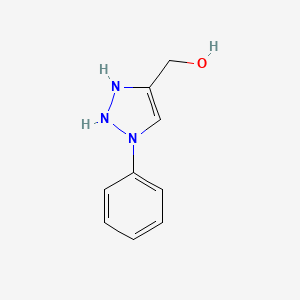
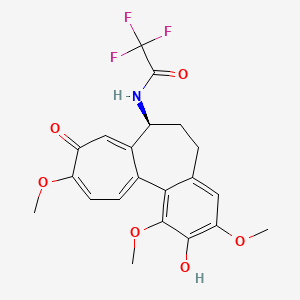
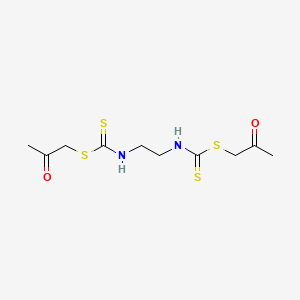
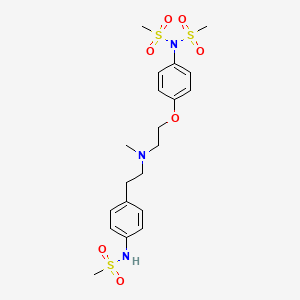
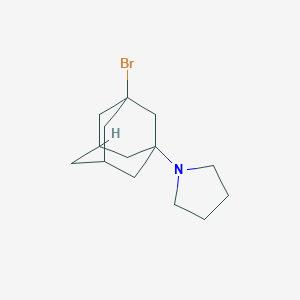
![4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13407194.png)
![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate](/img/structure/B13407212.png)
